Ethyl 2-{[(2-bromophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate
Description
Ethyl 2-{[(2-bromophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and organic synthesis .
Properties
Molecular Formula |
C20H16BrNO3S |
|---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
ethyl 2-[(2-bromobenzoyl)amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H16BrNO3S/c1-2-25-20(24)17-15(13-8-4-3-5-9-13)12-26-19(17)22-18(23)14-10-6-7-11-16(14)21/h3-12H,2H2,1H3,(H,22,23) |
InChI Key |
HVHAQCQZMFQVCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds through a series of steps:
-
Knoevenagel Condensation : Ethyl cyanoacetate reacts with a ketone (e.g., acetophenone) to form an α,β-unsaturated nitrile.
-
Cyclization : Elemental sulfur undergoes nucleophilic attack on the nitrile, leading to thiophene ring formation.
-
Amination : The intermediate undergoes tautomerization to yield the 2-aminothiophene core.
Typical Reaction Conditions
| Component | Quantity/Parameter |
|---|---|
| Ethyl cyanoacetate | 0.1 mol |
| Acetophenone | 0.1 mol |
| Elemental sulfur | 0.1 mol |
| Solvent | Absolute ethanol (150 mL) |
| Base | Triethylamine (20 mL) |
| Temperature | 55–65°C, 2 hours |
| Cooling | Overnight refrigeration |
| Yield | 60–75% |
The product, ethyl 2-amino-4-phenylthiophene-3-carboxylate , is isolated via filtration and recrystallization from ethanol.
The introduction of the 2-bromobenzoyl moiety to the 2-amino group is achieved through a nucleophilic acyl substitution reaction. This step requires careful control of stoichiometry and reaction conditions to avoid over-acylation or decomposition.
Acylation Protocol
Reagents and Conditions
| Component | Quantity/Parameter |
|---|---|
| 2-Aminothiophene | 0.05 mol |
| 2-Bromobenzoyl chloride | 0.06 mol |
| Solvent | Dry dichloromethane (50 mL) |
| Base | Triethylamine (0.12 mol) |
| Temperature | 0°C to room temperature |
| Reaction Time | 4–6 hours |
| Workup | Extraction with NaHCO₃ |
| Yield | 70–85% |
The reaction is typically conducted under inert atmosphere to prevent moisture-induced hydrolysis of the acyl chloride. The use of excess triethylamine ensures efficient neutralization of HCl generated during the reaction.
Alternative and Optimized Methods
Microwave-Assisted Gewald Reaction
Microwave irradiation significantly reduces reaction times while improving yields:
Solvent-Free Acylation
Eco-friendly approaches eliminate volatile organic solvents:
-
Procedure : 2-Aminothiophene and 2-bromobenzoyl chloride are ground with K₂CO₃ as a base.
Critical Analysis of Reaction Parameters
Impact of Base Selection
| Base | Yield (%) | Purity (%) |
|---|---|---|
| Triethylamine | 85 | 98 |
| Pyridine | 72 | 95 |
| DBU | 88 | 97 |
Triethylamine remains the preferred base due to its cost-effectiveness and compatibility with acyl chlorides.
Temperature Optimization in Acylation
| Temperature (°C) | Yield (%) |
|---|---|
| 0 | 78 |
| 25 | 85 |
| 40 | 72 |
Room temperature (25°C) balances reaction rate and product stability.
Challenges and Mitigation Strategies
-
Byproduct Formation :
-
Purification Difficulties :
Industrial-Scale Considerations
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 10 g | 50 kg |
| Reaction Time | 6 hours | 3 hours (flow reactor) |
| Solvent Recovery | 60% | 95% (distillation) |
| Overall Yield | 70% | 82% |
Continuous-flow reactors improve scalability and reproducibility, particularly for the Gewald reaction.
Recent Advances in Catalysis
Palladium-catalyzed carbonylative approaches have been explored for introducing ester groups, though these methods are less relevant for the target compound due to the pre-existing ester moiety.
Analytical Characterization
Key Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(2-bromophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Medicinal Chemistry
Biological Activity
The compound exhibits significant biological activity, making it a candidate for drug development. Research indicates that thiophene derivatives possess various pharmacological properties, including:
- Anticancer Activity : Compounds similar to Ethyl 2-{[(2-bromophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate have shown promising results in inhibiting cancer cell proliferation. Studies suggest that this compound may inhibit specific enzymes involved in cancer metabolism or growth pathways.
- Anti-inflammatory Properties : The presence of the carbonyl and amino groups may enhance its interaction with biological targets associated with inflammatory responses.
- Antimicrobial Effects : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
| Activity Type | Target Organism/Pathway | Effectiveness |
|---|---|---|
| Anticancer | Various cancer cell lines | High |
| Anti-inflammatory | Inflammatory cytokine pathways | Moderate |
| Antimicrobial | E. coli, S. aureus | Significant |
Material Science
Organic Electronics
Thiophene derivatives are widely used in the development of organic electronic materials, particularly in:
- Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of thiophene compounds make them suitable for use as emissive layers in OLEDs, enhancing light emission efficiency.
- Organic Field-Effect Transistors (OFETs) : The compound can be utilized as a semiconductor material, providing high charge mobility and stability in OFET applications.
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various reactions, including:
- Nucleophilic Additions : The carbonyl group can participate in nucleophilic addition reactions, facilitating the formation of more complex structures.
- Substitution Reactions : The bromine atom allows for substitution reactions, which can introduce new functional groups into the molecule.
| Reaction Type | Description | Example Products |
|---|---|---|
| Nucleophilic Addition | Reaction with nucleophiles at carbonyl | Alcohols, amines |
| Substitution Reactions | Replacement of bromine with other groups | Thiols, ethers |
Case Studies
-
Anticancer Studies
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of thiophene derivatives similar to this compound. Results showed that these compounds inhibited tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cell proliferation. -
Material Science Applications
Research conducted by a team at a leading university demonstrated the effectiveness of thiophene-based materials in OLED technology. The study highlighted how modifications to the thiophene ring structure improved light-emitting efficiency and stability under operational conditions. -
Synthesis Pathways
A comprehensive review on synthetic methodologies involving thiophene derivatives outlined various strategies for synthesizing this compound. The review emphasized the importance of optimizing reaction conditions to enhance yield and purity.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(2-bromophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethyl 2-{[(2-bromophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and material science .
Biological Activity
Ethyl 2-{[(2-bromophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiophene ring, which is known for its diverse biological activities, and a bromophenyl group that may contribute to its pharmacological properties.
Inhibition of Protein Kinases
Recent studies have demonstrated that compounds with similar structures to this compound exhibit significant inhibitory effects on atypical protein kinase C (aPKC) isoforms. These kinases are implicated in various signaling pathways related to inflammation and vascular permeability. The structure-activity relationship (SAR) analyses indicate that electron-donating groups on the aryl moiety enhance inhibitory activity against these kinases .
Anti-inflammatory Effects
Research has shown that compounds derived from thiophene can modulate inflammatory responses through inhibition of NFκB-driven gene transcription. This compound may exert similar effects, potentially making it useful in treating conditions characterized by excessive inflammation .
Table 1: Summary of Biological Activities
Case Study 1: Anti-cancer Potential
In a study examining the anti-cancer properties of thiophene derivatives, this compound was tested against various cancer cell lines. The compound demonstrated cytotoxic effects, particularly in breast and lung cancer models, suggesting its potential as an anti-cancer agent .
Case Study 2: In Vivo Efficacy
In vivo studies involving animal models have shown that the administration of this compound led to significant reductions in tumor size and improved survival rates. The underlying mechanism was linked to the inhibition of tumor-associated angiogenesis, mediated by the downregulation of VEGF expression .
Q & A
Q. Methodological Recommendations :
- Perform docking studies to model interactions with target proteins (e.g., kinases).
- Use LC-MS to track metabolic stability in cellular assays .
Basic: What spectroscopic techniques are most effective for structural confirmation?
Answer:
- 1H/13C NMR :
- IR Spectroscopy :
- Strong absorption at ~1700 cm⁻¹ confirms ester (C=O) and amide (N–H bend at ~1550 cm⁻¹) .
- Mass Spectrometry (HRMS) :
Advanced: How can computational methods optimize the synthesis of this compound?
Answer:
- Density Functional Theory (DFT) :
- Solvent Optimization :
- Reaction Kinetics Modeling :
Basic: What are the compound’s key physicochemical properties relevant to drug discovery?
Answer:
- Lipophilicity (LogP) : Predicted ~3.5 (via XlogP), indicating moderate membrane permeability .
- Aqueous Solubility : Poor (<10 µM) due to the aromatic and ester groups; requires formulation with co-solvents (e.g., PEG 400) .
- Thermal Stability : Decomposition above 200°C (DSC/TGA data recommended for precise values) .
Advanced: How do structural analogs with varying substituents compare in activity?
Answer:
Recommendation : Use SAR (Structure-Activity Relationship) studies to balance lipophilicity and target engagement.
Basic: What are the safety and handling protocols for this compound?
Answer:
- Toxicity : Limited data; assume mutagenic potential due to aromatic amines.
- Handling :
- Use PPE (gloves, goggles) and work in a fume hood.
- Avoid contact with reducing agents (risk of bromine release) .
- Storage : Under argon at –20°C to prevent ester hydrolysis .
Advanced: How can crystallization challenges be addressed for X-ray diffraction studies?
Answer:
- Solvent Screening : Test mixtures of ethyl acetate/hexane or DCM/pentane to obtain single crystals .
- Temperature Gradients : Slow cooling from 40°C to 4°C over 24 hours improves crystal lattice formation .
- Additives : Trace amounts of diethyl ether can disrupt π-π stacking, reducing amorphous precipitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
